molecular formula C29H30N4O4 B2572763 1-acetyl-N-cyclopentyl-3,3-dimethylindoline-5-sulfonamide CAS No. 1112438-26-2

1-acetyl-N-cyclopentyl-3,3-dimethylindoline-5-sulfonamide

Cat. No. B2572763
CAS RN: 1112438-26-2
M. Wt: 498.583
InChI Key: XUFGJXUIVDVPSB-UHFFFAOYSA-N
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Description

1-acetyl-N-cyclopentyl-3,3-dimethylindoline-5-sulfonamide is a chemical compound that belongs to the class of sulfonamide derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology.

Scientific Research Applications

Sulfonamide Inhibitors: Therapeutic Applications

Sulfonamide compounds, including "1-acetyl-N-cyclopentyl-3,3-dimethylindoline-5-sulfonamide", have been identified as significant for their bacteriostatic properties and their application in treating bacterial infections. Beyond their historical use as antibiotics, sulfonamides have been investigated for their potential in various therapeutic applications, including as inhibitors for enzymes and receptors involved in cancer, glaucoma, inflammation, and viral infections such as HIV (Gulcin & Taslimi, 2018). These findings suggest that sulfonamide derivatives continue to be a rich source for the development of new drugs across a spectrum of diseases.

Environmental Impact and Ecotoxicity

The environmental presence of sulfonamides, including derivatives similar to "1-acetyl-N-cyclopentyl-3,3-dimethylindoline-5-sulfonamide", and their impact on human health have also been subjects of research. These compounds, primarily derived from agricultural activities, can influence microbial populations and potentially pose hazards to human health. This underscores the importance of monitoring and managing their environmental impact (Baran et al., 2011).

Chemical Modifications and Biological Activities

The chemical modification of sulfonamides has been explored to enhance their solubility and, by extension, their biological activities. Derivatization processes such as sulfonylation and acetylation have been shown to influence the properties of sulfonamides, potentially leading to improved therapeutic outcomes in anticoagulation, antitumor, antioxidant, and antiviral activities (Kagimura et al., 2015).

Resistance Mechanisms

The resistance mechanisms to sulfonamides, including the presence of resistance genes in pathogens like Salmonella, have been a focus of investigation. This research is crucial for understanding the effectiveness of sulfonamides as antibacterial agents and for developing strategies to combat resistance (Pavelquesi et al., 2021).

Analytical Methods for Sulfonamides

The development of analytical methods for detecting sulfonamides in various matrices is critical for quality control in pharmaceutical formulations and for environmental monitoring. Capillary electrophoresis and other advanced techniques have been applied for the analysis of sulfonamides, reflecting the ongoing need for precise and reliable methods for their detection (Hoff & Kist, 2009).

properties

IUPAC Name

methyl 2-(4-benzylpiperazin-1-yl)-3-[(4-methoxyphenyl)methyl]-4-oxoquinazoline-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N4O4/c1-36-24-11-8-22(9-12-24)20-33-27(34)25-13-10-23(28(35)37-2)18-26(25)30-29(33)32-16-14-31(15-17-32)19-21-6-4-3-5-7-21/h3-13,18H,14-17,19-20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUFGJXUIVDVPSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)OC)N=C2N4CCN(CC4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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